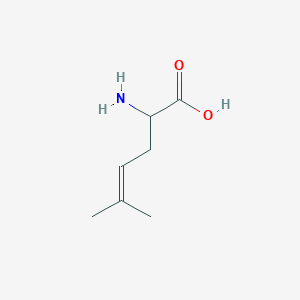

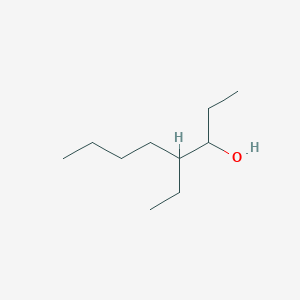

(S)-2-Amino-5-methylhex-4-enoic acid

Vue d'ensemble

Description

(S)-2-Amino-5-methylhex-4-enoic acid, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound found in most living cells. It is involved in many vital biochemical and physiological processes, including the synthesis of proteins, hormones, and neurotransmitters. SAMe has been studied extensively in the laboratory and is used in a wide range of medical treatments and laboratory experiments.

Applications De Recherche Scientifique

Biosensing Applications

(S)-2-Amino-5-methylhex-4-enoic acid can be utilized in the development of biosensors. These biosensors can detect ions, small molecules, proteins, and cells with high specificity and sensitivity. The integration of this compound with other organic or inorganic nanomaterials can significantly enhance the performance of biosensors .

Gene Regulation Tools

This compound may also find application in gene regulation. By modifying nucleic acids, (S)-2-Amino-5-methylhex-4-enoic acid can help in the creation of gene regulation tools that can control the expression of genes, offering potential treatments for genetic disorders .

Therapeutic Agents

In the field of therapeutics, (S)-2-Amino-5-methylhex-4-enoic acid can be used to modify nucleic acids, which can then act as therapeutic agents. These agents can target specific genetic sequences, providing a pathway for treating diseases at the genetic level .

Drug Delivery Systems

The compound’s ability to be chemically modified makes it a candidate for developing drug delivery systems. It can be used to create more efficient carriers that can deliver drugs to targeted cells or tissues, potentially improving the efficacy and reducing the side effects of various drugs .

Nucleic Acid Aptamers

(S)-2-Amino-5-methylhex-4-enoic acid can contribute to the synthesis of nucleic acid aptamers. These aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. They are used in various clinical applications, from diagnostics to targeted therapy .

Enhancing Serum Stability of Aptamers

One of the challenges with nucleic acid aptamers is their reduced serum stability. (S)-2-Amino-5-methylhex-4-enoic acid can be used to chemically modify aptamers to increase their circulation half-life, making them more effective for clinical use .

Nanomedicine

The compound’s versatility in chemical modification can be exploited in nanomedicine. It can be used to create nanoparticles that can cross biological barriers, such as the blood-brain barrier, which is crucial for treating central nervous system disorders .

DNA Nanotechnology

(S)-2-Amino-5-methylhex-4-enoic acid can be a building block in DNA nanotechnology. It can help in the self-assembly of highly ordered nanostructures that have enhanced biological stability and cellular uptake efficiency, opening new avenues for gene regulation and therapy .

Propriétés

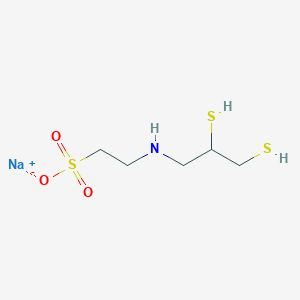

IUPAC Name |

(2S)-2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-methylhex-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)